molecular formula C28H28N4O5 B12631534 1H-1,2,4-Triazole-1-acetic acid, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-, methyl ester

1H-1,2,4-Triazole-1-acetic acid, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-, methyl ester

Cat. No.: B12631534
M. Wt: 500.5 g/mol
InChI Key: UQBJODVXXJSDQF-UHFFFAOYSA-N
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Description

This compound is a structurally complex triazole derivative featuring a 1,2,4-triazole core substituted with a benzofuranylphenyl group, a cyclopropylcarbonyl-pyrrolidinylmethyl moiety, and a methyl ester functionality. The methyl ester enhances solubility and serves as a prodrug motif, common in bioactive molecules . Its synthesis likely involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, given the triazole core’s regiospecific formation .

Properties

Molecular Formula

C28H28N4O5

Molecular Weight

500.5 g/mol

IUPAC Name

methyl 2-[4-[4-(1-benzofuran-5-yl)phenyl]-3-[[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-5-oxo-1,2,4-triazol-1-yl]acetate

InChI

InChI=1S/C28H28N4O5/c1-36-26(33)17-31-28(35)32(25(29-31)14-18-10-12-30(16-18)27(34)20-2-3-20)23-7-4-19(5-8-23)21-6-9-24-22(15-21)11-13-37-24/h4-9,11,13,15,18,20H,2-3,10,12,14,16-17H2,1H3

InChI Key

UQBJODVXXJSDQF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=O)N(C(=N1)CC2CCN(C2)C(=O)C3CC3)C4=CC=C(C=C4)C5=CC6=C(C=C5)OC=C6

Origin of Product

United States

Biological Activity

The compound 1H-1,2,4-Triazole-1-acetic acid, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-, methyl ester is a complex triazole derivative with potential therapeutic applications. The 1,2,4-triazole scaffold is recognized for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula: C₁₈H₁₈N₄O₃
  • CAS Number: 28711-29-7

This structure contains a triazole ring which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Numerous studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi:

  • Bacterial Activity:
    • Effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus epidermidis.
    • Demonstrated activity against Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa.
    A study reported that derivatives containing the triazole moiety showed zones of inhibition ranging from 6 to 10.5 mm against these pathogens .
  • Fungal Activity:
    • Exhibited antifungal properties against Candida albicans and other pathogenic fungi .

Anticancer Activity

Triazole compounds have been extensively studied for their anticancer potential. The specific compound has shown cytotoxic effects in various cancer cell lines:

  • Cell Lines Tested:
    • Breast carcinoma (MCF7)
    • Colon carcinoma (HCT116)

Research indicates that triazole derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest .

Anti-inflammatory and Analgesic Effects

Triazoles are also recognized for their anti-inflammatory properties. The derivative has been shown to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is significantly influenced by their structural features. Modifications to the triazole ring or substituents can enhance or diminish their biological efficacy:

  • Substituents:
    • The presence of aromatic groups such as benzofuranyl enhances antimicrobial activity.
    • Cyclopropylcarbonyl modifications have been linked to improved selectivity towards certain biological targets .

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several triazole derivatives and evaluated their antimicrobial activities. The compound exhibited promising results, particularly against multi-drug resistant strains of bacteria, highlighting its potential as a lead compound for further development .

Cytotoxicity Assessment

A detailed cytotoxicity assessment was conducted using MTT assays on MCF7 and HCT116 cell lines. Results indicated that the compound significantly reduced cell viability at micromolar concentrations, supporting its potential as an anticancer agent .

Scientific Research Applications

Pharmacological Applications

The 1,2,4-triazole scaffold is known for its diverse biological activities. Research indicates that compounds containing this moiety exhibit a range of pharmacological effects including:

  • Antimicrobial Activity : Various derivatives of 1,2,4-triazoles have shown significant antibacterial and antifungal properties. For instance, hybrids of triazoles with quinolones demonstrated enhanced antibacterial activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Properties : Triazole derivatives have been investigated for their potential as anticancer agents. The structural modifications on the triazole ring can lead to compounds with selective cytotoxicity towards cancer cells while sparing normal cells .
  • Anti-inflammatory Effects : Some studies have reported that triazole derivatives can act as anti-inflammatory agents by inhibiting specific pathways involved in inflammation .

Synthesis Methodologies

The synthesis of triazole compounds has evolved significantly, particularly with the advent of sustainable methods. Recent advancements include:

  • Continuous-flow Synthesis : A novel approach has been developed for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid using continuous-flow conditions. This method is noted for its efficiency and environmental friendliness, allowing for higher yields and reduced reaction times compared to traditional batch processes .
  • Solid Phase Synthesis : Solid phase techniques have been employed to create various triazole derivatives. These methods facilitate easier purification and characterization of products .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Studies have shown that:

  • Substituents on the phenyl ring significantly influence antimicrobial activity. For example, electron-donating groups enhance activity against bacterial strains .
  • The introduction of specific functional groups can improve selectivity and potency against targeted diseases .

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in various applications:

  • Antibacterial Activity Study : A series of 1,2,4-triazole derivatives were synthesized and tested against a panel of bacterial strains including E. coli and S. aureus. The results indicated that certain compounds exhibited MIC values comparable to or better than standard antibiotics .
  • Anticancer Screening : Triazole-based compounds were screened for their cytotoxic effects on cancer cell lines. Results demonstrated promising activity with some derivatives showing IC50 values in the low micromolar range .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Key Applications/Findings References
Target Compound 1,2,4-Triazole Benzofuranylphenyl, cyclopropylcarbonyl-pyrrolidinylmethyl, methyl ester ~567.6 g/mol Hypothesized applications in metalloprotein binding or enzyme inhibition (inferred from triazole acetic acid derivatives)
1,2,4-Triazole-1-acetic acid (TAA) 1,2,4-Triazole Acetic acid group 127.1 g/mol Used to study metal ion binding to proteins; lacks complex substituents
1-((S)-1-Hydroxymethyl-2-methylpropyl)-1H-1,2,3-triazole-4-carboxylic acid methyl ester 1,2,3-Triazole Hydroxymethyl-2-methylpropyl, methyl ester ~213.2 g/mol Synthesized via CuAAC with 85% yield; simpler alkyl substituents
Ethyl 4-[(2,5-dichlorophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate Pyrazole Azo, dichlorophenyl, ethyl ester ~434.3 g/mol Azo-based dye properties; no triazole core
Pharmacological and Functional Insights
  • Target Compound : The benzofuranyl group may enhance binding to aromatic receptors (e.g., kinase targets), while the cyclopropylcarbonyl-pyrrolidinyl chain could improve metabolic stability compared to simpler triazoles .
  • 1,2,4-Triazole-1-acetic Acid (TAA) : Demonstrated utility in probing metal-protein interactions but lacks the hydrophobic substituents needed for cell permeability .
  • 1,2,3-Triazole Esters : Simpler analogues show moderate bioactivity in preliminary screens but lack the stereochemical diversity of the target compound .

Preparation Methods

Synthesis via Hydrazine and Formic Acid Esters

A notable patent describes a synthesis process involving hydrazine hydrate and formic acid esters in a high-pressure reactor:

  • Step 1 : Methyl formate (or other formic acid esters), hydrazine hydrate, and ammonium salts are sequentially added to a sealed reaction vessel.

  • Step 2 : The mixture is heated under pressure to promote the reaction, leading to the formation of a white emulsion.

  • Step 3 : This emulsion is then treated with ethanol under reflux conditions, filtered, and crystallized to yield pure 1H-1,2,4-triazole.

N-Methylation and Esterification

Another method involves N-methylation followed by esterification:

  • Step 1 : Starting from 1H-1,2,4-triazole, a base such as potassium hydroxide is used to facilitate nucleophilic substitution with chloromethane to obtain N-methylated derivatives.

  • Step 2 : The resultant compound can then be reacted with carbon dioxide under basic conditions to introduce carboxylic acid functionalities.

  • Step 3 : Finally, methyl esterification can be performed using methanol and thionyl chloride to yield the desired methyl ester derivative.

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